molecular formula C13H12ClNO2S B3156868 Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate CAS No. 83983-12-4

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate

Cat. No. B3156868
CAS RN: 83983-12-4
M. Wt: 281.76 g/mol
InChI Key: VSOLOSTYTONQEZ-UHFFFAOYSA-N
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Description

Chemical compounds like “Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate” belong to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule. The reaction is often catalyzed by substances like ZnI2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like cyclocondensation . Cyclocondensation is a chemical reaction in which a molecule forms a cyclic structure through the elimination of a small molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, density, and refractive index can be determined experimentally .

Scientific Research Applications

Antioxidant Activity Measurement

Research on determining antioxidant activity highlights a range of tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, which are crucial for evaluating the antioxidant capacity of complex samples including chemicals and potentially Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate derivatives. These methods rely on spectrophotometry to monitor reactions involving antioxidant compounds, suggesting that Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could be studied under similar frameworks to evaluate its antioxidant properties or to synthesize new antioxidants (Munteanu & Apetrei, 2021).

Amyloid Imaging for Alzheimer's Disease

The development of amyloid imaging ligands, crucial for early detection and the evaluation of new therapies for Alzheimer's disease, presents a potential area for applying Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate in the synthesis of novel imaging agents. By analogizing with the discussed ligands, this chemical could serve as a precursor or intermediate in developing new compounds for PET scans to measure amyloid in the brain (Nordberg, 2007).

Electron Transport System (ETS) Activity

Investigations into ETS activity in soil, sediment, and pure cultures have underscored the importance of understanding microbial bioactivity for ecological and environmental assessments. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could find applications in studies aiming to modulate or track ETS activity through the synthesis of specific inhibitors or probes designed to interact with the electron transport systems of microbes (Trevors, 1984).

Novel Synthesis Pathways

Research into the novel synthesis of pharmaceuticals and their impurities, like that of omeprazole, underscores the importance of developing new chemical processes. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could be involved in similar innovative synthetic routes, offering opportunities to create new or improved pharmaceuticals with potentially fewer impurities or enhanced efficacy (Saini et al., 2019).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Some compounds might be toxic if swallowed, in contact with skin, or if inhaled . They might also cause severe skin burns and eye damage .

properties

IUPAC Name

ethyl 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(8-14)15-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOLOSTYTONQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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